Boc-hArg
CAS No.:
Cat. No.: VC14027952
Molecular Formula: C12H24N4O4
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H24N4O4 |
---|---|
Molecular Weight | 288.34 g/mol |
IUPAC Name | (2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C12H24N4O4/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15)/t8-/m0/s1 |
Standard InChI Key | RNJYCKOVJHNKQQ-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Boc-hArg, systematically named N-alpha-t-Butyloxycarbonyl-L-arginine, is a modified form of the naturally occurring amino acid L-arginine. The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the guanidinium side chain remains available for further functionalization or participation in specific interactions . Its molecular formula is C₁₃H₁₈N₄O₃, with a molecular weight of 270.3 g/mol.
Table 1: Key Chemical Properties of Boc-hArg
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈N₄O₃ | |
Molecular Weight | 270.3 g/mol | |
CAS Number | 13836-37-8 (Boc-Arg(Tos)-OH) | |
Solubility | Soluble in water, 1% acetic acid | |
Storage Conditions | Desiccate at -20°C |
Structural Features
The molecule comprises a central alpha-carbon bonded to:
-
A Boc-protected amino group (),
-
A carboxylic acid group (),
The Boc group’s steric bulk prevents unintended nucleophilic attacks during peptide coupling, while the guanidinium moiety facilitates hydrogen bonding and ionic interactions in synthesized peptides .
Synthesis and Purification
Synthetic Pathways
Boc-hArg is typically synthesized via guanidinylation of lysine derivatives or direct protection of L-arginine. A widely adopted method involves:
-
Protection of L-arginine:
Reacting L-arginine with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate . -
Side-Chain Modifications:
For derivatives like Boc-Arg(Tos)-OH, the omega-amino group of arginine is protected with a tosyl () group using toluenesulfonyl chloride .
Purification and Characterization
Post-synthesis, Boc-hArg is purified via recrystallization or column chromatography. Analytical techniques such as HPLC (purity >95%), NMR (for structural confirmation), and mass spectrometry (for molecular weight verification) ensure quality control .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-hArg is integral to the Merrifield method, where its Boc group is selectively removed with trifluoroacetic acid (TFA) to expose the alpha-amino group for subsequent coupling . The Tos-protected side chain remains inert, preventing side reactions during elongation.
Table 2: Comparative Analysis of Boc-Protected Arginine Derivatives
Derivative | CAS Number | Molecular Formula | Key Application |
---|---|---|---|
Boc-Arg(Tos)-OH | 13836-37-8 | C₁₈H₂₈N₄O₆S | SPPS with side-chain protection |
Boc-L-beta-Homoarginine | 136271-81-3 | C₁₉H₃₀N₄O₆S | Enzyme-resistant peptide design |
Design of Bioactive Peptides
Incorporating Boc-hArg into opioid peptides (e.g., dynorphins) enhances resistance to trypsin-like protease degradation by replacing arginine with homoarginine (Har). Studies demonstrate that Har-containing peptides retain bioactivity in the guinea-pig ileum (GPI) and mouse vas deferens (MVD) assays, making them promising candidates for therapeutic use .
Biological and Pharmacological Insights
Mechanism of Action in Peptides
The guanidinium group in Boc-hArg-derived peptides mediates salt bridges with negatively charged residues in target proteins. For example, in dynorphins, this interaction stabilizes binding to kappa-opioid receptors, modulating pain perception .
Future Directions and Innovations
Recent efforts focus on multi-protected derivatives (e.g., Boc-Har{ω,ω'-[Z(2Br)]₂}-OH) to further enhance peptide stability. Advances in microwave-assisted synthesis and flow chemistry could streamline Boc-hArg production, reducing reaction times and improving yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume